molecular formula C10H8O3 B1590297 1-Indanone-6-carboxylic acid CAS No. 60031-08-5

1-Indanone-6-carboxylic acid

Cat. No. B1590297
Key on ui cas rn: 60031-08-5
M. Wt: 176.17 g/mol
InChI Key: BIABIACQHKYEEB-UHFFFAOYSA-N
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Patent
US08680159B2

Procedure details

3-Oxo-2,3-dihydro-1H-indene-5-carboxylic acid (16.0 g, 90.909 mmol, 1.0 eq.) was dissolved in MeOH (140 ml) and cooled to 0° C.; sulfuric acid (4.5 ml) was added and the mixture was refluxed for 4 hours. The solvent was concentrated under reduced pressure, and the residue was taken up in water, rendered basic with sat. sodium hydrogen carbonate solution (200 ml) and extracted with ethyl acetate (2×400 ml). The combined org. phases were washed with water and sat. NaCl solution (in each case 2×200 ml), dried over sodium sulfate, concentrated under reduced pressure and purified by column chromatography (silica gel, 15% ethyl acetate in hexane). Yield: 58% (10.0 g, 52.63 mmol)
Quantity
16 g
Type
reactant
Reaction Step One
Name
Quantity
140 mL
Type
reactant
Reaction Step One
Quantity
4.5 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[O:1]=[C:2]1[C:10]2[C:5](=[CH:6][CH:7]=[C:8]([C:11]([OH:13])=[O:12])[CH:9]=2)[CH2:4][CH2:3]1.S(=O)(=O)(O)O.[CH3:19]O>>[O:1]=[C:2]1[C:10]2[C:5](=[CH:6][CH:7]=[C:8]([C:11]([O:13][CH3:19])=[O:12])[CH:9]=2)[CH2:4][CH2:3]1

Inputs

Step One
Name
Quantity
16 g
Type
reactant
Smiles
O=C1CCC2=CC=C(C=C12)C(=O)O
Name
Quantity
140 mL
Type
reactant
Smiles
CO
Step Two
Name
Quantity
4.5 mL
Type
reactant
Smiles
S(O)(O)(=O)=O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
the mixture was refluxed for 4 hours
Duration
4 h
CONCENTRATION
Type
CONCENTRATION
Details
The solvent was concentrated under reduced pressure
EXTRACTION
Type
EXTRACTION
Details
extracted with ethyl acetate (2×400 ml)
WASH
Type
WASH
Details
phases were washed with water and sat. NaCl solution (in each case 2×200 ml),
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over sodium sulfate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressure
CUSTOM
Type
CUSTOM
Details
purified by column chromatography (silica gel, 15% ethyl acetate in hexane)

Outcomes

Product
Name
Type
Smiles
O=C1CCC2=CC=C(C=C12)C(=O)OC
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 58%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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